molecular formula C4H5NO2S2 B15221199 2-Methylthiazole-5-sulfinic acid

2-Methylthiazole-5-sulfinic acid

Cat. No.: B15221199
M. Wt: 163.2 g/mol
InChI Key: KLQNXQZKKPJLKR-UHFFFAOYSA-N
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Description

2-Methylthiazole-5-sulfinic acid is a heterocyclic organic compound containing a thiazole ring with a sulfinic acid group at the 5-position and a methyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-5-sulfinic acid typically involves the reaction of 2-methylthiazole with an oxidizing agent to introduce the sulfinic acid group. Common oxidizing agents include hydrogen peroxide and sodium periodate. The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure the selective formation of the sulfinic acid group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as transition metal complexes can be used to facilitate the oxidation process, and advanced purification techniques like crystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiazole-5-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylthiazole-5-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthiazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as DNA topoisomerase and various receptors involved in cell signaling.

    Pathways: The compound can modulate pathways related to apoptosis, oxidative stress, and inflammation.

Comparison with Similar Compounds

Uniqueness: 2-Methylthiazole-5-sulfinic acid is unique due to the presence of both a methyl group and a sulfinic acid group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C4H5NO2S2

Molecular Weight

163.2 g/mol

IUPAC Name

2-methyl-1,3-thiazole-5-sulfinic acid

InChI

InChI=1S/C4H5NO2S2/c1-3-5-2-4(8-3)9(6)7/h2H,1H3,(H,6,7)

InChI Key

KLQNXQZKKPJLKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)S(=O)O

Origin of Product

United States

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